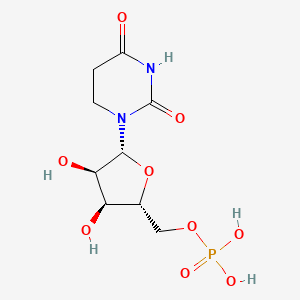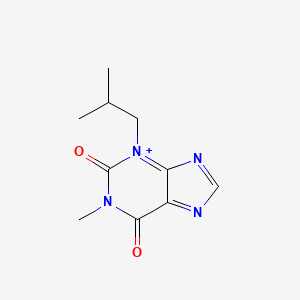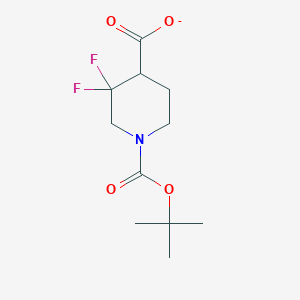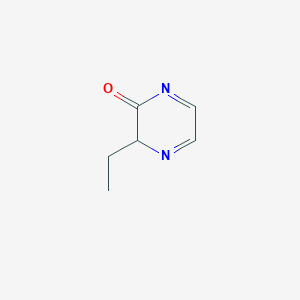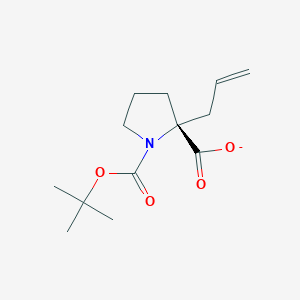
6-chloro-8aH-phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorophthalazinone is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of phthalazinone, characterized by the presence of a chlorine atom at the sixth position of the phthalazinone ring. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorophthalazinone can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-2-formylbenzoic acid with hydrazine hydrate . The reaction typically proceeds under reflux conditions, resulting in the formation of 6-Chlorophthalazinone.
Industrial Production Methods: Industrial production of 6-Chlorophthalazinone often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and yield. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Chlorophthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in 6-Chlorophthalazinone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phthalazinone oxides.
Reduction: Formation of reduced phthalazinone derivatives.
Substitution: Formation of various substituted phthalazinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chlorophthalazinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chlorophthalazinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects . For example, it has been shown to inhibit phosphodiesterases, which play a role in regulating cellular signaling pathways . Additionally, it may interact with other molecular targets involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Phthalazinone: The parent compound of 6-Chlorophthalazinone, lacking the chlorine atom.
6-Bromophthalazinone: Similar structure with a bromine atom instead of chlorine.
6-Fluorophthalazinone: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 6-Chlorophthalazinone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with specific molecular targets, making it distinct from other phthalazinone derivatives .
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloro-8aH-phthalazin-1-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4,7H |
InChI Key |
VNILNTAKIZVVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=NC(=O)C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
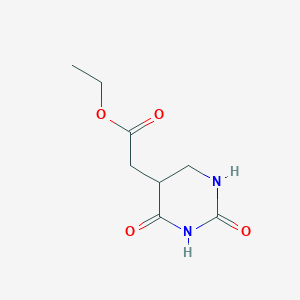
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
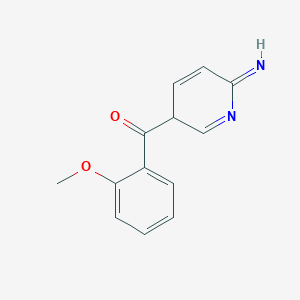

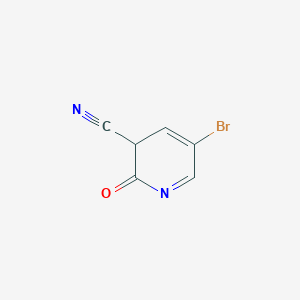

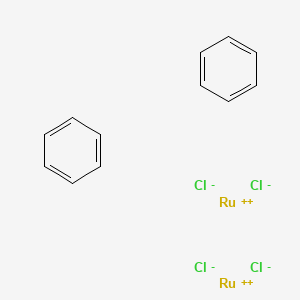
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
